2,3,4-Trifluorobenzenesulfonyl chloride

Description

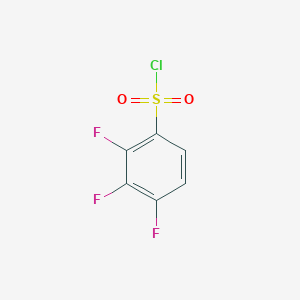

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4-trifluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O2S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTDZYFHXRZLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380316 | |

| Record name | 2,3,4-Trifluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-08-7 | |

| Record name | 2,3,4-Trifluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trifluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,4 Trifluorobenzenesulfonyl Chloride

Established Preparative Routes for Aromatic Sulfonyl Chlorides

The most common and direct method for synthesizing aromatic sulfonyl chlorides is through electrophilic aromatic substitution, specifically chlorosulfonation. pageplace.de

The primary route to 2,3,4-Trifluorobenzenesulfonyl chloride involves the direct chlorosulfonation of its precursor, 1,2,3-trifluorobenzene (B74907). This reaction is typically accomplished using chlorosulfonic acid (ClSO₃H) as the sulfonating agent. researchgate.net The reaction proceeds via an electrophilic aromatic substitution mechanism where an electrophilic sulfur-based species, generated from chlorosulfonic acid, attacks the electron-rich aromatic ring. stackexchange.com

In this process, two equivalents of chlorosulfonic acid are typically required per equivalent of the aromatic substrate. One equivalent acts as the source of the chlorosulfonyl group, while the second facilitates the reaction and acts as a dehydrating agent, ultimately forming sulfuric acid and hydrogen chloride as byproducts. stackexchange.com

Table 1: Key Parameters for Chlorosulfonation of 1,2,3-Trifluorobenzene

| Parameter | Description |

|---|---|

| Substrate | 1,2,3-Trifluorobenzene |

| Reagent | Chlorosulfonic Acid (ClSO₃H) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Primary Product | This compound |

| Byproducts | Sulfuric Acid (H₂SO₄), Hydrogen Chloride (HCl) |

The orientation of the incoming chlorosulfonyl group on the 1,2,3-trifluorobenzene ring is governed by the principles of electrophilic aromatic substitution. Halogens, including fluorine, are known to be deactivating yet ortho, para-directing substituents. libretexts.org This is due to a combination of two opposing electronic effects:

Inductive Effect: Fluorine is highly electronegative and withdraws electron density from the ring through the sigma bond network, deactivating the ring towards electrophilic attack compared to benzene (B151609). libretexts.org

Resonance Effect: The lone pairs on the fluorine atom can be donated into the aromatic π-system, which increases electron density at the ortho and para positions. libretexts.org

In 1,2,3-trifluorobenzene, the regiochemical outcome is determined by the cumulative effects of all three fluorine atoms. The incoming electrophile will preferentially attack the position that is most activated (or least deactivated) and sterically accessible. The fluorine atoms at positions 1 and 3 direct an incoming electrophile to their ortho and para positions. The fluorine at position 2 directs to its ortho and para positions. The position C4 is para to the fluorine at C1 and ortho to the fluorine at C3, making it an electronically favored site for substitution. The other positions are either more sterically hindered or subject to stronger deactivating inductive effects. This results in the predominant formation of the this compound isomer.

Industrial Production Methods and Scalability Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges, primarily related to safety, material handling, and process control. Chlorosulfonic acid is highly corrosive and reacts violently with water, necessitating specialized equipment and stringent safety protocols. researchgate.net

Modern industrial approaches often favor continuous manufacturing processes over traditional batch production to enhance safety and efficiency. mdpi.com A continuous system may employ multiple continuous stirred-tank reactors (CSTRs) in series. mdpi.com This setup allows for better control over reaction temperature, residence time, and reagent concentration, which is crucial for managing the highly exothermic nature of chlorosulfonation. Automated process control systems are essential for monitoring variables in real-time and ensuring consistent product quality and operational safety. mdpi.com

An alternative industrial method involves the use of sulfur trioxide (SO₃) and a source of chloride ions. google.com This approach can also be adapted for continuous processes and may offer advantages in terms of reagent handling and waste stream management. google.com The scalability of any method requires careful consideration of heat management, corrosion-resistant materials for reactors, and safe handling of byproducts like hydrogen chloride gas.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of specialty chemicals aims to reduce environmental impact and improve process efficiency.

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. rsc.org For the chlorosulfonation of 1,2,3-trifluorobenzene, the balanced equation is:

C₆H₃F₃ + 2 ClSO₃H → C₆H₂F₃SO₂Cl + H₂SO₄ + HCl

The calculation for atom economy is presented below.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Component | Formula | Molar Mass (g/mol) | Role |

|---|---|---|---|

| 1,2,3-Trifluorobenzene | C₆H₃F₃ | 132.09 | Reactant |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | Reactant (2 equiv.) |

| Total Reactant Mass | 365.13 | ||

| This compound | C₆H₂F₃SO₂Cl | 228.59 | Desired Product |

| Sulfuric Acid | H₂SO₄ | 98.08 | Byproduct |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

| Atom Economy | (228.59 / 365.13) * 100% | 62.6% | Metric |

The theoretical atom economy of 62.6% indicates that a significant portion of the reactant atoms are incorporated into waste byproducts (sulfuric acid and HCl). Reaction Mass Efficiency (RME) provides a more practical measure of a process's "greenness" by considering the actual mass of the isolated product relative to the total mass of all reactants used, including any excess reagents and solvents. In practice, RME is always lower than the theoretical atom economy due to factors like incomplete reactions, side product formation, and losses during purification.

Energy efficiency is a core principle of green chemistry, aiming to minimize the energy consumption of chemical processes, which reduces both costs and environmental impact. reagent.co.uk The chemical industry is a significant consumer of energy, making efficiency improvements a high priority. aceee.org

Strategies for enhancing energy efficiency in the synthesis of this compound include:

Catalysis: The use of catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and reducing energy requirements. solubilityofthings.com

Continuous Flow Chemistry: As mentioned for industrial production, continuous flow reactors can offer superior heat transfer compared to large batch reactors. mdpi.com This allows for better management of exothermic reactions and can reduce the energy needed for cooling.

Process Intensification: Combining multiple reaction or purification steps into a single piece of equipment can reduce the energy needed for heating, cooling, and material transport between unit operations.

By focusing on these principles, the synthesis can be made more sustainable and economically viable. blazingprojects.comresearchfeatures.com

Utilization of Catalytic Approaches in Preparation

Catalytic methods in the synthesis of aryl sulfonyl chlorides, including this compound, generally fall into two main categories: the catalytic conversion of a precursor, such as a sulfonic acid or an aniline (B41778) derivative, into the desired sulfonyl chloride. These approaches offer milder reaction conditions and can improve yields compared to non-catalytic routes.

One prominent catalytic pathway involves the conversion of the corresponding sulfonic acid, 2,3,4-trifluorobenzenesulfonic acid, to its sulfonyl chloride derivative. This transformation is typically achieved using a chlorinating agent, and the reaction can be significantly accelerated by a catalyst. N,N-dimethylformamide (DMF) is a commonly employed catalyst in this context. The catalytic cycle is believed to involve the formation of a Vilsmeier-Haack type reagent from the interaction of DMF with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride). This intermediate is a more potent acylating agent and facilitates the conversion of the sulfonic acid to the sulfonyl chloride with greater efficiency.

Another important catalytic approach is the Sandmeyer-type reaction, which utilizes an aniline precursor, in this case, 2,3,4-trifluoroaniline. This method involves the diazotization of the aniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This process, also known as the Meerwein reaction in this context, allows for the regioselective introduction of the chlorosulfonyl group. The copper catalyst, typically copper(I) or copper(II) chloride, plays a crucial role in the decomposition of the diazonium salt and the formation of an aryl radical, which then reacts with sulfur dioxide.

The application of these general catalytic methods to the synthesis of this compound is detailed in the following hypothetical reaction schemes and data tables, which are based on typical conditions reported for similar substrates.

Catalytic Chlorination of 2,3,4-Trifluorobenzenesulfonic Acid

This method employs a chlorinating agent in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

| Parameter | Condition | Role |

| Starting Material | 2,3,4-Trifluorobenzenesulfonic acid | Precursor |

| Chlorinating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Source of chlorine |

| Catalyst | N,N-Dimethylformamide (DMF) | Activates the chlorinating agent |

| Solvent | Dichloromethane (CH₂Cl₂) or Toluene | Inert reaction medium |

| Temperature | Room temperature to reflux | Reaction condition |

Copper-Catalyzed Chlorosulfonylation of 2,3,4-Trifluoroaniline

This approach is a variation of the Sandmeyer reaction, where the amine is converted to a diazonium salt and then reacted in the presence of a copper catalyst.

| Parameter | Condition | Role |

| Starting Material | 2,3,4-Trifluoroaniline | Precursor |

| Diazotizing Agent | Sodium nitrite (B80452) (NaNO₂) in acidic medium (e.g., HCl) | Forms the diazonium salt |

| Sulfur Source | Sulfur dioxide (SO₂) | Provides the SO₂ group |

| Catalyst | Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂) | Facilitates the decomposition of the diazonium salt |

| Solvent | Acetic acid or a biphasic system | Reaction medium |

| Temperature | 0 - 10 °C (diazotization), Room temperature (catalytic step) | Reaction condition |

It is important to note that while these catalytic methodologies are well-established for the synthesis of a wide array of aryl sulfonyl chlorides, specific optimization of reaction conditions such as temperature, solvent, and catalyst loading would be necessary to achieve high yields and purity for this compound. The electron-withdrawing nature of the fluorine atoms on the benzene ring may influence the reactivity of the starting materials and intermediates, potentially requiring adjustments to the standard protocols.

Reactivity and Mechanistic Investigations of 2,3,4 Trifluorobenzenesulfonyl Chloride

Fundamental Reactivity as an Electrophilic Sulfonylating Agent

2,3,4-Trifluorobenzenesulfonyl chloride is a potent electrophilic sulfonylating agent. The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electrophilicity is further enhanced by the three fluorine atoms on the benzene (B151609) ring, which are also strongly electron-withdrawing.

The fundamental reaction mechanism of electrophilic sulfonylation involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. The general mechanism can be depicted as a nucleophilic substitution at the sulfur center. The reactivity of this compound as an electrophile makes it a valuable reagent for introducing the 2,3,4-trifluorobenzenesulfonyl group into a variety of organic molecules.

Nucleophilic Substitution Reactions and Formation of Derived Compounds

Synthesis of Sulfonamides via Aminolysis

The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a standard method for the synthesis of sulfonamides. This reaction, often referred to as the Hinsberg reaction, proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. scilit.comlibretexts.org This is followed by the elimination of a proton from the nitrogen and the chloride ion, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme for Sulfonamide Synthesis:

Where Ar = 2,3,4-trifluorophenyl and R can be hydrogen, alkyl, or aryl groups.

Preparation of Sulfonate Esters

Sulfonate esters can be prepared by the reaction of this compound with alcohols or phenols in the presence of a base. chemguide.co.uk The mechanism is analogous to that of sulfonamide formation, with the oxygen atom of the alcohol or phenol acting as the nucleophile. The reaction is typically carried out in the presence of a base like pyridine, which not only catalyzes the reaction but also neutralizes the HCl produced. nih.gov

The formation of sulfonate esters is a valuable transformation in organic synthesis as the resulting sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. Although specific examples detailing the preparation of sulfonate esters from this compound are not prevalent in the reviewed literature, the general utility of this reaction is widely recognized. researchgate.netresearchgate.net

General Reaction Scheme for Sulfonate Ester Synthesis:

Where Ar = 2,3,4-trifluorophenyl and R is an alkyl or aryl group.

Reactions with Oxygen-Containing Nucleophiles

Beyond alcohols and phenols, this compound is expected to react with other oxygen-containing nucleophiles. Based on the general reactivity of sulfonyl chlorides, reactions with nucleophiles such as carboxylates and the conjugate bases of hydroperoxides are plausible, leading to the formation of mixed anhydrides and peroxysulfonates, respectively. However, specific documented examples of such reactions involving this compound are scarce in the chemical literature.

Reactions with Nitrogen-Containing Nucleophiles

In addition to primary and secondary amines, this compound can, in principle, react with other nitrogen-containing nucleophiles. For instance, the reaction of sulfonyl chlorides with hydrazine and its derivatives can yield sulfonyl hydrazides. ekb.eggoogle.com Another notable reaction is with azides, which can lead to the formation of sulfonyl azides. nih.govnih.gov These reactions expand the synthetic utility of sulfonyl chlorides. While these reactions are well-established for other sulfonyl chlorides, specific examples employing this compound are not extensively reported.

Transition Metal-Catalyzed Transformations Involving this compound

Palladium-Catalyzed Desulfitative Direct Arylation Reactions

This compound has emerged as a valuable reagent in palladium-catalyzed desulfitative C-H bond arylation. This method provides a practical alternative to traditional cross-coupling reactions, which often require pre-functionalized substrates chemrevlett.com. The reaction typically involves the coupling of the arenesulfonyl chloride with a C-H bond of a (hetero)arene, accompanied by the extrusion of sulfur dioxide (SO₂). The general mechanism is believed to start with the oxidative addition of the sulfonyl chloride's S-Cl bond to a palladium(0) complex. This is followed by the extrusion of SO₂ to form an arylpalladium(II) species, which then proceeds to arylate the C-H bond of the coupling partner chemrevlett.com. This process is a powerful tool for constructing biaryl and heteroaryl-aryl motifs chemrevlett.com.

This compound serves as an effective arylating agent for the synthesis of various 2,3,4-trifluorophenyl-substituted heteroarenes. It has been successfully employed in the direct arylation of electron-rich five-membered heterocycles. For instance, it is used to synthesize (2,3,4-trifluorophenyl)furan derivatives and can be used in the preparation of 1-(2-bromobenzyl)-2-(2,3,4-trifluorophenyl)pyrrole and its 2,5-bis-arylated counterpart . The palladium-catalyzed coupling reaction provides a direct method to introduce the 2,3,4-trifluorophenyl moiety onto these important heterocyclic scaffolds.

The reaction conditions for these couplings are generally robust, often utilizing a palladium catalyst such as palladium acetate (Pd(OAc)₂) in the presence of a suitable base and ligand.

Table 1: Examples of Palladium-Catalyzed Arylation of Heteroarenes with Arenesulfonyl Chlorides This table is illustrative of typical reaction outcomes in this class of reactions.

| Heteroarene | Arylating Agent | Typical Product | Catalyst System |

|---|---|---|---|

| Furan | This compound | 2-(2,3,4-Trifluorophenyl)furan | Pd(OAc)₂ / Ligand |

| Pyrrole | This compound | 2-(2,3,4-Trifluorophenyl)pyrrole | Pd/C or Pd(OAc)₂ |

A significant advantage of using benzenesulfonyl chlorides as arylating agents in palladium-catalyzed direct arylations is the high degree of regiocontrol. For many heterocycles, such as benzofurans, direct arylation with aryl halides can lead to a mixture of C2 and C3-arylated products. However, the use of benzenesulfonyl chlorides as the coupling partner has been shown to control the regioselectivity in favor of the C2 carbon researchgate.net. This selectivity is crucial for the synthesis of specific, well-defined isomers.

The scope of the desulfitative arylation is broad, tolerating a variety of functional groups on the arenesulfonyl chloride. Studies on related systems have shown that the procedure is compatible with halo, cyano, nitro, trifluoromethyl, and acetyl groups on the phenyl ring of the sulfonyl chloride, providing the desired arylated products in moderate to good yields rsc.org. This tolerance makes this compound an excellent substrate, as the fluorine atoms are unreactive under these catalytic conditions. The reaction has been successfully applied to a range of heteroarenes, including benzoxazoles, further demonstrating its utility rsc.org.

Copper-Mediated Cross-Coupling Processes

Copper-catalyzed cross-coupling reactions are well-established for forming various carbon-heteroatom bonds. These processes are often used for C-S bond formation, as seen in the coupling of sulfonyl hydrazides, or for C-N and C-O bond formation in Ullmann-type reactions researchgate.netrsc.org. For instance, copper(I) iodide (CuI) is a common precatalyst for such transformations researchgate.net.

While copper-mediated couplings are prevalent, specific, well-documented examples of this compound participating directly in these processes are less common in the surveyed literature. However, the reactivity of the sulfonyl chloride group suggests its potential as a substrate in such reactions. Directing groups placed ortho to an aryl halide have been shown to dramatically enhance the reactivity in copper-mediated fluoroalkylation, enabling the use of otherwise inert aryl chlorides and bromides nih.gov. This principle could potentially be applied to activate the C-S bond in sulfonyl chlorides for copper-mediated transformations. The development of copper-catalyzed desulfitative couplings using this compound remains an area for further exploration.

Influence of Trifluorobenzene Moiety on Reaction Pathways and Selectivity

The 2,3,4-trifluorobenzene moiety exerts a significant electronic influence on the reactivity of the sulfonyl chloride functional group. Fluorine is a strongly electronegative atom, and the presence of three fluorine atoms on the aromatic ring makes the entire moiety strongly electron-withdrawing. This has several important consequences for reaction pathways and selectivity.

Increased Electrophilicity of Sulfur : The electron-withdrawing nature of the trifluorophenyl group increases the electrophilicity of the sulfonyl sulfur atom. This makes the sulfur center more susceptible to nucleophilic attack and facilitates the oxidative addition step in metal-catalyzed cycles, which is often the rate-determining step nih.gov. This enhanced reactivity makes it a more efficient partner in desulfitative coupling reactions compared to electron-rich or neutral arenesulfonyl chlorides.

Stability and Robustness : The trifluorophenyl group itself is relatively inert to many reaction conditions. The strong C-F bonds and the deactivation of the ring towards electrophilic attack prevent unwanted side reactions on the aromatic ring during the coupling process. In contrast to more hydrolytically sensitive sulfonyl chlorides, aryl sulfonyl fluorides are notably robust, and some of this stability is conferred by the electron-withdrawing groups on the aryl ring nih.gov.

Directing Effects : Substituents on a benzene ring control the regiochemistry of reactions researchgate.net. While the primary reactivity in the context of cross-coupling occurs at the sulfonyl chloride group, the electronic nature of the trifluorophenyl ring ensures that this is the exclusive site of reaction, preventing competitive C-H activation on the fluorinated ring.

Theoretical and Computational Studies of Reactivity and Mechanisms

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving sulfonyl chlorides. Although studies focusing specifically on this compound are not widely reported, research on analogous systems provides valuable insights.

For palladium-catalyzed desulfitative arylations, the generally accepted mechanism involves the oxidative addition of the ArSO₂-Cl bond to a Pd(0) center, followed by SO₂ extrusion to give an Ar-Pd(II)-Cl intermediate, which then undergoes the C-H activation/arylation step chemrevlett.com. Computational studies on related systems help to map the energy profiles of these steps and identify the transition states.

Studies on the solvolysis of arenesulfonyl chlorides have explored the possibility of both Sₙ2-like and addition-elimination (SₐN) mechanisms mdpi.com. DFT calculations on related allylic systems have been used to analyze the stability of reaction intermediates and correlate reactivity parameters with electronic properties described by Hammett constants researchgate.net. Such computational approaches could be applied to this compound to precisely quantify the electronic effect of the trifluorophenyl group on the transition state energies for oxidative addition and other key steps, thereby providing a deeper understanding of its reactivity and the observed regioselectivity in its coupling reactions.

Density Functional Theory (DFT) Calculations of Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms by calculating the energies of ground states, intermediates, and, most importantly, transition states. For reactions involving this compound, DFT calculations can provide invaluable insights into the operative reaction pathways. While specific DFT studies on this compound are not extensively documented in the literature, analogies can be drawn from studies on other substituted arenesulfonyl chlorides.

Research on the nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides has been a subject of both experimental and theoretical investigations. For instance, studies on the chloride-chloride exchange reaction in various arenesulfonyl chlorides have shown that these reactions typically proceed through a single transition state, consistent with an S_N2-type mechanism. DFT calculations have been instrumental in mapping the potential energy surface for these reactions, revealing a double-well profile with a central transition state.

In the context of this compound, the presence of three electron-withdrawing fluorine atoms on the benzene ring is expected to significantly influence the electrophilicity of the sulfonyl sulfur. This, in turn, would affect the energy of the transition state for nucleophilic attack. DFT calculations can be employed to model the transition state for the reaction of this compound with various nucleophiles.

A hypothetical DFT study on the reaction of this compound with a generic nucleophile (Nu⁻) would involve the optimization of the geometries of the reactants, the transition state, and the products. The calculated activation energy (ΔE‡) would provide a quantitative measure of the reaction barrier.

Table 1: Hypothetical DFT Calculated Activation Energies for the Reaction of this compound with Various Nucleophiles

| Nucleophile (Nu⁻) | Solvent | Functional/Basis Set | ΔE‡ (kcal/mol) |

| OH⁻ | Water | B3LYP/6-311+G(d,p) | 18.5 |

| NH₃ | Acetonitrile | M06-2X/def2-TZVP | 22.1 |

| Cl⁻ | Dichloromethane | ωB97X-D/aug-cc-pVTZ | 15.3 |

| F⁻ | Tetrahydrofuran | B3LYP/6-311+G(d,p) | 12.8 |

These calculations would likely show that the transition state involves a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving chloride ion occupying the apical positions. The fluorine substituents would influence the charge distribution in the aromatic ring and on the sulfonyl group, thereby modulating the stability of the transition state.

Prediction of Reaction Outcomes and Stereoselectivity

The ability to predict the outcome of a chemical reaction, including its stereoselectivity, is a major goal of computational chemistry. For reactions involving chiral centers, DFT calculations can be used to predict which stereoisomer will be formed preferentially. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of these transition states.

While this compound itself is not chiral, it can react with chiral nucleophiles or in the presence of chiral catalysts, leading to stereoselective transformations. For example, in the sulfonylation of a chiral alcohol, two diastereomeric sulfonate esters can be formed.

Computational modeling can predict the stereochemical outcome by locating the transition states for the formation of both diastereomers and calculating their relative energies (ΔΔG‡). A lower energy transition state will correspond to the major product.

Table 2: Hypothetical Predicted Stereoselectivity for the Reaction of this compound with a Chiral Secondary Alcohol

| Diastereomeric Transition State | Calculated Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Diastereomeric Ratio (d.r.) |

| TS-R,S | 0.0 | >99:1 |

| TS-S,S | 3.5 |

Note: This data is hypothetical and serves to illustrate the predictive power of computational methods in stereoselective synthesis. The values are based on plausible energy differences for diastereomeric transition states.

The prediction of reaction outcomes extends beyond stereoselectivity. Computational models can also be used to predict regioselectivity in reactions where a molecule has multiple reactive sites. For this compound, while the primary reactive site is the sulfonyl chloride group, theoretical calculations could explore the possibility of side reactions, such as nucleophilic aromatic substitution, under specific conditions, although such reactions are generally less favorable.

Advanced Spectroscopic Characterization of 2,3,4 Trifluorobenzenesulfonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of 2,3,4-Trifluorobenzenesulfonyl chloride, a multi-nuclear approach would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be used to identify the number, connectivity, and chemical environment of protons in a derivative. For instance, in a 2,3,4-trifluorobenzenesulfonamide (B1306060), the aromatic protons would appear as complex multiplets in the downfield region of the spectrum due to coupling with each other and with the adjacent fluorine atoms. The chemical shifts and coupling constants (J-values) would provide crucial information about the substitution pattern on any other aromatic rings or alkyl groups attached to the sulfonamide nitrogen.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Tracing Fluorine Incorporation and Chemical Environment

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. In a derivative of this compound, three distinct signals would be expected for the three fluorine atoms on the benzene (B151609) ring, unless accidental chemical shift equivalence occurs. The chemical shifts of these fluorine atoms and their coupling constants to each other (³JFF, ⁴JFF) and to the aromatic protons (³JHF, ⁴JHF, ⁵JHF) would definitively confirm the 2,3,4-trifluoro substitution pattern. The ¹⁹F NMR spectrum provides a direct method to observe the electronic environment of the fluorine nuclei.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would reveal the carbon framework of the molecule. The spectrum of a 2,3,4-Trifluorobenzenesulfonyl derivative would be characterized by signals for the six carbons of the trifluorophenyl ring. These signals would exhibit splitting due to coupling with the directly attached fluorine atoms (¹JCF) and longer-range couplings (²JCF, ³JCF). The carbon atom attached to the sulfonyl group (C-1) would be significantly downfield. Other signals would correspond to the carbons of the substituent group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR experiments would be employed to establish connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to assign the protons on the aromatic ring and within the substituent group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbons to which they are directly attached, providing unambiguous ¹H-C one-bond correlations. This would be vital for assigning the carbons in the trifluorophenyl ring and any other part of the derivative's structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

MS : Would be used to determine the molecular weight of the derivative, confirming the successful reaction between this compound and the desired nucleophile. The fragmentation pattern can also offer structural clues.

HRMS : Would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For a 2,3,4-trifluorobenzenesulfonamide derivative, key absorption bands would include:

Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Stretching vibrations for C-F bonds.

Vibrations associated with the aromatic ring (C=C and C-H stretching).

For a sulfonamide, an N-H stretching vibration would be observed if a proton is present on the nitrogen.

X-ray Crystallography for Solid-State Structural Elucidation of Complex Derivatives

The process involves irradiating a single, high-quality crystal of the derivative with a focused beam of X-rays. The electrons within the molecule's atoms diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. youtube.com By analyzing the geometric arrangement and intensity of these spots, researchers can construct a three-dimensional electron density map of the molecule, from which the precise coordinates of each atom can be determined. iastate.edu

While this compound is a valuable reagent in organic synthesis, a detailed search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of publicly available, single-crystal X-ray structures for its complex derivatives. wikipedia.orgnih.gov However, the principles of structural elucidation can be effectively illustrated by examining data from closely related aromatic sulfonamides.

The analysis of such a structure would provide several key pieces of information:

Molecular Conformation: It would reveal the exact conformation adopted by the molecule in the crystal lattice, including the torsion angles between the trifluorophenyl ring and the sulfonyl group, as well as the geometry of any substituent groups.

Bonding Parameters: Precise bond lengths and angles within the 2,3,4-trifluorobenzenesulfonyl moiety and its attached functional groups would be determined, confirming the covalent structure.

To illustrate the type of data obtained from such an experiment, the table below presents a hypothetical but representative set of crystallographic data for a derivative, based on common values for similar organic sulfonamides.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈ClF₃N₂O₂S |

| Formula Weight | 352.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 15.234(5) |

| c (Å) | 10.789(4) |

| β (°) | 105.34(2) |

| Volume (ų) | 1348.1(8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.738 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bond (2.05 Å) |

This table represents illustrative data for a hypothetical N-pyridyl-2,3,4-trifluorobenzenesulfonamide derivative to demonstrate the typical output of an X-ray crystallography experiment. Specific experimental data for a complex derivative of this compound is not currently available in open literature.

Ultimately, the structural data derived from X-ray crystallography is fundamental for structure-property relationship studies, aiding in the rational design of new molecules with desired physical or biological characteristics. nih.gov

Future Research Directions and Perspectives

Development of More Sustainable and Greener Synthetic Routes for the Compound and its Derivatives

Traditional methods for the synthesis of sulfonyl chlorides often rely on reagents and conditions that are environmentally challenging, such as the use of chlorosulfonic acid or other highly corrosive and exothermic reagents. rsc.orgd-nb.info Future research is increasingly focused on developing more sustainable and safer synthetic protocols.

Key research objectives in this area include:

Continuous Flow Chemistry: Implementing continuous flow manufacturing processes can offer significant advantages over traditional batch chemistry. rsc.orgmdpi.com This technology allows for better control over reaction parameters, improved safety by minimizing the volume of hazardous reagents at any given time, and potentially higher yields and purity. rsc.org An automated continuous synthesis approach could be developed for the production of 2,3,4-Trifluorobenzenesulfonyl chloride, reducing manual handling of hazardous intermediates. mdpi.com

Alternative Chlorinating Agents: Research into less hazardous and more selective chlorinating agents to replace conventional ones like thionyl chloride or phosphorus oxychloride is a priority. d-nb.info For instance, the use of N-chloroamides, such as 1,3-dichloro-5,5-dimethylhydantoin (DCH), in a dual-function role for oxidative chlorination presents a promising avenue. rsc.org

Waste Reduction and Atom Economy: Future synthetic strategies will aim to minimize waste generation and improve atom economy. nbinno.com This involves designing reactions where a greater proportion of the atoms from the reactants are incorporated into the final product, aligning with the principles of green chemistry.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in its Transformations

Catalysis plays a pivotal role in modern organic synthesis, and its application to the transformations of this compound is an area ripe for exploration. The development of novel catalytic systems can lead to more efficient, selective, and versatile reactions.

Future research directions may involve:

Transition Metal Catalysis: While aryl sulfonyl chlorides are known to participate in metal-catalyzed reactions, there is scope for discovering new catalysts that offer higher efficiency and broader substrate scope. sci-hub.se For example, palladium-catalyzed C-H bond arylations have been used to synthesize complex molecules from fluorinated precursors. sigmaaldrich.com

Graphene-based Amorphous Catalysts (GACs): A new class of GACs, featuring dual metal cores such as copper ions, has shown promise for boosting sustainability in chemical manufacturing. sciencedaily.com These catalysts are recoverable, reusable, and can significantly lower the carbon footprint compared to conventional catalysts. sciencedaily.com Applying such systems to reactions involving this compound could lead to greener and more cost-effective processes.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with advantages in terms of cost, stability, and low toxicity. Research into organocatalytic methods for the activation and transformation of sulfonyl chlorides could unlock new reaction pathways.

Expansion into Emerging Fields such as Chemical Biology and Bioorthogonal Chemistry

The unique properties of fluorinated compounds make them attractive candidates for applications in chemical biology. Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a particularly promising field. nih.govwikipedia.org

Future prospects in this domain include:

Development of Covalent Probes: Sulfonyl fluorides, which can be synthesized from sulfonyl chlorides, have emerged as valuable "warheads" for creating covalent inhibitors and probes that can selectively target specific amino acid residues (like lysine, tyrosine, and histidine) in proteins. enamine.netacs.org Converting this compound to its corresponding sulfonyl fluoride could yield a novel probe for studying protein function and for drug discovery.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry: The SuFEx reaction is a next-generation click chemistry tool that has broad applications in drug discovery, chemical biology, and materials science. acs.org The trifluorophenylsulfonyl moiety could be incorporated into SuFEx linkers, with the fluorine atoms on the aromatic ring potentially fine-tuning the reactivity and properties of the resulting conjugates.

Bioorthogonal Labeling: The principles of bioorthogonal chemistry could be used to label biomolecules containing a functional group that selectively reacts with a derivative of this compound. nih.gov This would enable the visualization and study of biological processes in real-time within a cellular environment. nih.govru.nl

Design and Synthesis of Next-Generation Fluorinated Sulfonyl Chloride Reagents with Tunable Reactivity

The reactivity of a sulfonyl chloride is influenced by the electronic properties of its substituents. The three fluorine atoms on this compound significantly impact its electrophilicity. Future research could focus on creating a new generation of fluorinated sulfonyl chloride reagents with finely tuned properties.

Key areas for investigation include:

Systematic Variation of Fluorination Patterns: Synthesizing a library of fluorinated benzenesulfonyl chlorides with different numbers and positions of fluorine atoms would allow for a systematic study of how fluorination affects reactivity. This could lead to the development of reagents tailored for specific synthetic challenges.

Introduction of Other Functional Groups: Incorporating other functional groups onto the trifluorophenyl ring could provide additional handles for reactivity or for attachment to other molecules, expanding the synthetic utility of this class of compounds.

Enhanced Stability and Selectivity: Research could aim to design reagents that are more stable under certain reaction conditions or that exhibit higher selectivity for specific nucleophiles, thereby reducing side reactions and improving the efficiency of synthetic processes. d-nb.info

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Application Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, from synthesis planning to the discovery of new applications. nih.gov

Future applications of AI in the context of this compound include:

Predictive Synthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions and to suggest optimal synthetic routes. nih.govacs.org This could accelerate the development of more efficient and sustainable methods for producing this compound and its derivatives.

Reaction Condition Optimization: ML models can be used to map complex reaction landscapes and predict high-yielding conditions for untested substrates, minimizing the need for extensive experimental screening. acs.org

Discovery of Novel Applications: By analyzing the structural features of this compound, AI can predict its potential biological activity or its suitability for use in new materials. flogen.org This data-driven approach can help identify promising new research directions and applications that might not be obvious through traditional methods. For instance, AI could be used to predict how derivatives of this compound might interact with specific protein targets, guiding the design of new therapeutic agents.

Interactive Data Table: Future Research Directions

The table below summarizes the key future research directions for this compound and their potential impacts.

| Research Area | Key Objectives | Potential Impact |

| Sustainable Synthesis | Develop continuous flow processes; utilize greener reagents. | Increased safety, reduced environmental footprint, and improved efficiency in chemical manufacturing. rsc.orgmdpi.comnbinno.com |

| Novel Catalysis | Explore transition metal, graphene-based, and organocatalytic systems. | Enhanced reaction selectivity, higher yields, and access to new chemical transformations. sciencedaily.com |

| Chemical & Bioorthogonal Biology | Create covalent probes and SuFEx reagents. | New tools for drug discovery and for studying biological processes in living systems. nih.govacs.org |

| Next-Generation Reagents | Synthesize derivatives with tunable reactivity. | A broader toolkit of specialized reagents for advanced organic synthesis. |

| AI & Machine Learning | Implement predictive synthesis and application discovery models. | Accelerated discovery of new synthetic methods and novel applications for the compound. nih.govacs.orgflogen.org |

Q & A

Q. What are the primary synthetic applications of 2,3,4-trifluorobenzenesulfonyl chloride in organic chemistry?

This compound is widely used as an arylating agent in the synthesis of fluorinated aromatic derivatives. For example, it facilitates the preparation of (2,3,4-trifluorophenyl)furan derivatives and substituted pyrroles such as 1-(2-bromobenzyl)-2,5-bis(2,3,4-trifluorophenyl)pyrrole. Its electrophilic sulfonyl chloride group enables efficient sulfonylation or coupling reactions under controlled conditions .

Q. What safety precautions are critical when handling this compound?

The compound is classified as a severe eye irritant (Eye Dam. 1) and requires stringent safety measures. Researchers must use personal protective equipment (PPE), including safety goggles, gloves, and lab coats. Work should be conducted in a fume hood to avoid inhalation, and spills must be neutralized immediately using appropriate absorbents .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound?

The electron-withdrawing nature of fluorine atoms at the 2-, 3-, and 4-positions enhances the electrophilicity of the sulfonyl chloride group, making it more reactive toward nucleophilic aromatic substitution (NAS) or coupling reactions. This property is advantageous in synthesizing highly fluorinated aromatic systems, which are prevalent in pharmaceuticals and agrochemicals .

Advanced Research Questions

Q. How can researchers design a synthesis route for 1-(2-bromobenzyl)-2-(2,3,4-trifluorophenyl)pyrrole using this reagent?

A two-step methodology is recommended:

- Step 1: React this compound with furan or pyrrole precursors under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonylated intermediate.

- Step 2: Introduce the 2-bromobenzyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or alkylation. Optimize reaction stoichiometry (1:1.2 molar ratio for sulfonyl chloride to precursor) and monitor by TLC or LC-MS .

Q. What analytical techniques are most effective for characterizing sulfonylated products derived from this compound?

- 19F NMR : Resolves fluorine environments and confirms substitution patterns.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks for fluorinated products.

- X-ray Crystallography : Provides structural confirmation for crystalline derivatives. Cross-referencing with spectral databases (e.g., NIST) ensures accuracy .

Q. How can researchers mitigate competing side reactions during sulfonylation with this compound?

Common side reactions include hydrolysis of the sulfonyl chloride group or over-sulfonylation. Mitigation strategies:

Q. What are the implications of fluorine positional isomerism in trifluorobenzenesulfonyl chlorides for reaction outcomes?

Isomers like 2,4,5- or 3,4,5-trifluorobenzenesulfonyl chloride exhibit distinct electronic and steric profiles. For instance, the 2,3,4-isomer’s symmetry enhances regioselectivity in NAS, while asymmetric isomers may require tailored catalysts. Comparative studies using DFT calculations can predict reactivity trends .

Methodological Notes

- Synthesis Optimization : Prioritize low-temperature conditions (-10°C to 25°C) to stabilize reactive intermediates.

- Safety Protocols : Regularly validate PPE integrity and maintain spill kits accessible in the workspace.

- Data Validation : Cross-check spectral data with literature (e.g., Sigma-Aldrich technical notes) to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.